5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
Triazole compounds have a five-membered ring structure containing two carbon and three nitrogen atoms . The specific molecular structure of “this compound” is not available in the retrieved resources.Scientific Research Applications
Antiproliferative Activity
Research has explored the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and their potential antiproliferative activity. These compounds, which share structural similarities with 5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide, have demonstrated the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Structure Analysis and Pharmaceutical Importance
Studies involving compounds like pyridazine analogs, which are structurally related to the chemical , have shown significant pharmaceutical importance. These compounds were synthesized and analyzed through various spectroscopic techniques, and their structural characteristics were confirmed through X-ray diffraction. Such research highlights the potential medical and pharmaceutical applications of these compounds (Sallam et al., 2021).
Potential in Diabetes Treatment
Research into triazolo-pyridazine-6-yl-substituted piperazines, which are related to this compound, has indicated their potential as anti-diabetic medications. These compounds were evaluated for their ability to inhibit Dipeptidyl peptidase-4, a key mechanism in diabetes treatment, and showed promise in this area (Bindu et al., 2019).
Crystal Structure and Biological Properties
The study of pyridazine derivatives, including those similar to the compound , has revealed their considerable biological properties, such as anti-tumor and anti-inflammatory activities. These findings are crucial in understanding the broader implications of these compounds in medicinal chemistry (Sallam et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, 5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide, belongs to the class of triazole-containing compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction leads to changes in the function of the target, which can result in a variety of biological effects depending on the specific target and the nature of the change .
Biochemical Pathways
Triazole compounds have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These activities suggest that triazole compounds can affect a variety of biochemical pathways, with downstream effects that can include cell death (in the case of anticancer activity), inhibition of microbial growth (in the case of antimicrobial activity), and reduction of inflammation (in the case of anti-inflammatory activity) .
Pharmacokinetics
Triazole compounds in general are known to be readily capable of binding in the biological system , suggesting that they may have good bioavailability.
Result of Action
The result of the compound’s action would depend on its specific targets and the nature of its interaction with these targets. Given the wide range of activities associated with triazole compounds , the molecular and cellular effects could potentially include cell death, inhibition of cell growth, reduction of inflammation, and other effects depending on the specific biochemical pathways affected.
Properties
IUPAC Name |
5-chloro-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2S/c1-2-21-12-6-5-10-16-17-11(19(10)18-12)7-15-13(20)8-3-4-9(14)22-8/h3-6H,2,7H2,1H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJLNROWRASOJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=C(S3)Cl)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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